Fosmetpantotenate Fosmetpantotenate Fosmetpantotenate, also known as RE-024, is a immunomodulator for treatment of Pantothenate Kinase Associated Neurodegeneration (PKAN).
Brand Name: Vulcanchem
CAS No.: 1858268-66-2
VCID: VC0528387
InChI: InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1
SMILES: CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Molecular Formula: C20H31N2O9P
Molecular Weight: 474.4 g/mol

Fosmetpantotenate

CAS No.: 1858268-66-2

Cat. No.: VC0528387

Molecular Formula: C20H31N2O9P

Molecular Weight: 474.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fosmetpantotenate - 1858268-66-2

Specification

CAS No. 1858268-66-2
Molecular Formula C20H31N2O9P
Molecular Weight 474.4 g/mol
IUPAC Name methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate
Standard InChI InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1
Standard InChI Key HUWUHKIPYXWUPN-YVRVQSMLSA-N
Isomeric SMILES C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
SMILES CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Canonical SMILES CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1
Appearance Solid powder

Introduction

Chemical Structure and Properties

Fosmetpantotenate exists as a colorless oil containing two chiral carbon atoms with defined absolute stereochemistry. The amino acid portion of the molecule is synthesized from naturally occurring L-alanine, while the secondary alcohol functionality derives from vitamin B5 (pantothenic acid) and maintains R-stereochemistry. Chemically, fosmetpantotenate masks phosphopantothenic acid (PPA) through three specific modifications: a methyl ester at the pantothenic acid carboxylate, a phenol phosphoester, and an alanine methyl ester phosphoramidate . The phosphorus atom represents an additional chiral center, making fosmetpantotenate a mixture of two diastereomers rather than a single isomer .

Mechanism of Action

In normal cellular metabolism, pantothenate kinase enzymes catalyze the phosphorylation of pantothenic acid (vitamin B5) to generate phosphopantothenic acid, which constitutes the first step in coenzyme A synthesis. The pantothenate kinase 2 isoform, primarily localized in neuronal cell mitochondria, is dysfunctional in PKAN patients due to pathogenic PANK2 gene mutations, resulting in decreased phosphopantothenic acid production and consequently reduced coenzyme A levels .

Fosmetpantotenate functions through a targeted prodrug mechanism. Standard phosphopantothenic acid cannot effectively penetrate cell membranes due to its anionic character, making direct supplementation ineffective. By contrast, fosmetpantotenate's chemical structure enables enhanced membrane permeability. Once inside cells, it undergoes metabolism to release phosphopantothenic acid, which then enters the coenzyme A synthesis pathway downstream of the defective PANK2 enzyme, potentially restoring normal metabolic function .

Preclinical Studies

Extensive preclinical research demonstrated fosmetpantotenate's potential efficacy in cellular and animal models. In human neuroblastoma IMR32 cells with short-hairpin RNA (shRNA) knockdown of PANK2, treatments with fosmetpantotenate at concentrations between 12.5-200 μM for 2 days resulted in a 2- to 4-fold increase in free coenzyme A levels. Additionally, when these PANK2-deficient cells received 1 μM fosmetpantotenate three times daily for 5 days, investigators observed a 1.6- to 2.6-fold increase in total coenzyme A .

Fosmetpantotenate also demonstrated effectiveness in restoring tubulin acetylation, a coenzyme A-dependent process. Acute treatment with fosmetpantotenate at concentrations of 25, 50, or 200 μM once daily for 2 days increased tubulin acetylation levels 2- to 5-fold in PANK2-knockdown cells .

Important pharmacokinetic differences were observed across species. Following oral administration of fosmetpantotenate at doses up to 700 mg/kg, blood exposure remained negligible in rats and mice but proved measurable in monkeys. Consistent with these differences in blood half-life, orally administered fosmetpantotenate was detected in monkey brain tissue (striatal dialysate) but was absent in mice .

The FORT Clinical Trial Design

The FOsmetpantotenate Replacement Therapy (FORT) pivotal trial was designed as a phase 3, randomized, double-blind, placebo-controlled, multicenter study to evaluate fosmetpantotenate's efficacy and safety in PKAN patients . This clinical investigation enrolled patients with confirmed pathogenic variants of PANK2, aged 6 to 65 years, who presented with a score ≥6 on the PKAN-Activities of Daily Living (PKAN-ADL) scale .

The trial featured a 24-week double-blind period during which patients received either fosmetpantotenate (300 mg oral dose three times daily) or matching placebo. Notably, the FORT trial required development and validation of a novel patient-reported outcome measure specifically relevant to PKAN, resulting in the creation of the PKAN-ADL scale to assess activities of daily living related to motor functioning in PKAN patients .

Table 1: FORT Trial Demographics

CharacteristicFosmetpantotenate (n = 41)Placebo (n = 43)
Age, years, mean (SD)22.6 (10.6)23.1 (13.6)
Age range, min-max6, 586, 58
Age group, n (%)
Pediatric14 (34.1)16 (37.2)
Adult27 (65.9)27 (62.8)
Sex, n (%)
Male21 (51.2)24 (55.8)
Female20 (48.8)19 (44.2)
Ethnicity
Hispanic or Latino8 (19.5)2 (4.7)
Not Hispanic or Latino28 (68.3)36 (83.7)
Not reported5 (12.2)5 (11.6)

Data from the FORT pivotal trial

Outcome MeasureFosmetpantotenate (n = 41)Placebo (n = 43)
PKAN-ADL score, mean (SD)
Baseline28.2 (11.4)27.4 (11.5)
Week 2426.9 (12.5)24.5 (11.8)
Change from baseline−1.4−1.4
Percent change from baseline−6.9%−6.6%
UPDRS III score, mean (SD)
Change from baseline at week 24+0.7−1.0
Percent change from baseline+7.0%−4.8%

Data from the FORT pivotal trial

The secondary efficacy endpoint analysis, comparing Unified Parkinson's Disease Rating Scale Part III (UPDRS III) total score change from baseline to week 24, also found no significant difference between treatment groups. The fosmetpantotenate group showed a mean increase (worsening) of 0.7 points (7.0%), while the placebo group demonstrated a mean decrease (improvement) of 1.0 point (−4.8%) .

Pharmacokinetics and Metabolism

Fosmetpantotenate exhibits pronounced species-dependent differences in metabolism and pharmacokinetics. In preclinical rodent studies, the compound demonstrated limited bioavailability following oral administration. When dosing increased from 100 mg/kg to 700 mg/kg in mice, maximum concentration (Cmax) and area under the concentration-versus-time curve (AUC) increased 15- and 12-fold, respectively. In rats, the same dose escalation resulted in 4.9- and 5.1-fold increases in Cmax and AUC, respectively .

Table 3: Pharmacokinetic Parameters Following Oral Fosmetpantotenate Administration

ParameterMouse 100 mg/kgMouse 700 mg/kgRat 100 mg/kgRat 700 mg/kg
PA Cmax (basal-corrected, nM)6831639*13407906*
PA AUC (basal-corrected, nM*h)340010540*868039928*

*Calculated based on reported fold increases
PA = pantothenic acid
Data derived from preclinical studies

For pantothenic acid (PA) levels, following administration of 100 mg/kg fosmetpantotenate, mouse basal-corrected PA Cmax was 683 nM with an AUC of 3400 nMh. As dose increased to 700 mg/kg, these values increased 2.4- and 3.1-fold, respectively. In rats dosed at 100 mg/kg, basal-adjusted PA Cmax reached 1340 nM with an AUC of 8680 nMh, while the 700 mg/kg dose yielded 5.9- and 4.6-fold increases in these parameters, respectively .

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